![molecular formula C15H14N2O2S B276798 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one, also known as XTT, is a fluorescent dye that has been widely used in scientific research. It is a member of the thiazolyl blue family of dyes and is known for its ability to measure cell viability and metabolic activity. In
作用機序
The mechanism of action of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one involves the reduction of the dye by mitochondrial dehydrogenases. The reduced form of the dye is highly fluorescent and can be measured using a spectrophotometer. The reduction of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one occurs in living cells and is proportional to the number of viable cells present. The mechanism of action has been well-studied and is widely accepted in the literature.
Biochemical and Physiological Effects:
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been shown to have minimal toxicity and does not interfere with cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacteria, and fungi. 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been shown to be sensitive to changes in cell viability and metabolic activity, making it a valuable tool for studying a wide range of biological processes.
実験室実験の利点と制限
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has several advantages over other cell viability assays, including high sensitivity, low toxicity, and ease of use. It is also compatible with a wide range of cell types and can be used in both in vitro and in vivo experiments. However, 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one does have some limitations, including the need for a spectrophotometer to measure fluorescence and the potential for interference from other compounds.
将来の方向性
There are several potential future directions for 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one research. One area of interest is the development of new 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one analogs with improved properties, such as increased sensitivity or decreased interference from other compounds. Another area of interest is the use of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one in combination with other assays to provide a more comprehensive picture of cellular function. Finally, 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one could be used in studies of drug toxicity and efficacy, as it is a reliable indicator of cell viability and metabolic activity.
合成法
The synthesis of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one involves the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with 2-aminothiophenol and 2,3-diaminopyridine. The resulting product is then oxidized with hydrogen peroxide to form 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one. The synthesis method has been well-established in the literature and has been optimized for high yield and purity.
科学的研究の応用
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been widely used in scientific research as a tool for measuring cell viability and metabolic activity. It is commonly used in assays such as the MTT assay and the WST-1 assay. These assays are used to determine the effects of various compounds on cell viability and metabolic activity. 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has also been used in studies of oxidative stress, inflammation, and cancer.
特性
IUPAC Name |
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h4-6,18H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKCGCLJPZITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=CC=C4)O)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

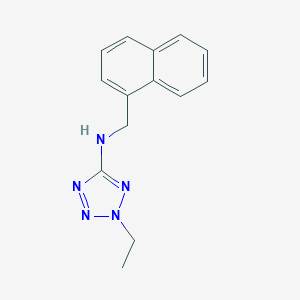
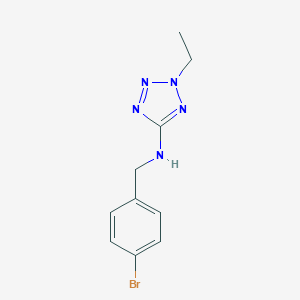

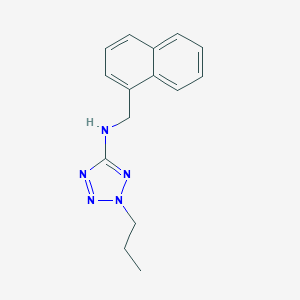
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)
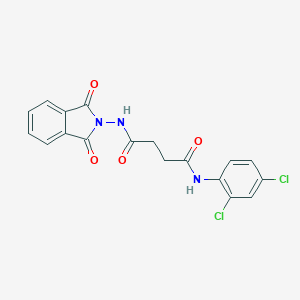
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)

![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)
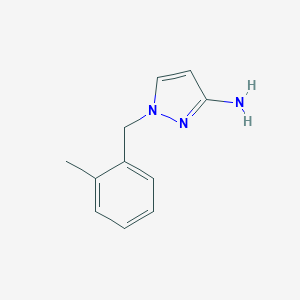
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)

